molecular formula C50H98NO8P B1262397 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1262397
M. Wt: 872.3 g/mol
InChI Key: PAHPUCKPYBHMBM-RURDTVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (15Z)-tetracosenoyl respectively. It derives from an octadecanoic acid and a (15Z)-tetracosenoic acid.

Scientific Research Applications

Magic-angle Spinning NMR Studies

Magic-angle spinning NMR has been used to study molecular organization in multibilayers formed by mixed-chain phospholipids similar to 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine. This research helps understand the phase transitions and molecular mobility in such phospholipids, contributing to our knowledge of membrane biophysics (Halladay, Stark, Ali, & Bittman, 1990).

Critical Micellar Concentration Studies

The critical micellar concentration of phospholipids structurally related to 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine has been explored. This work elucidates the physical-chemical characteristics essential for understanding the behavior of such compounds in biological systems, with implications for their biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Intestinal Absorption Studies

Research on the intestinal absorption of phospholipid analogues offers insights into the interaction of such molecules with biological membranes. This is crucial for understanding the bioavailability and therapeutic potential of phospholipid-based compounds (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).

Interaction with Ion Channels

The interaction of edelfosine, a phosphocholine ether lipid, with cellular ion channels highlights the potential of phospholipid analogues in modulating cell function, with implications for cancer therapy and beyond (Potier, Chantôme, Joulin, Girault, Roger, Besson, Jourdan, Leguennec, Bougnoux, & Vandier, 2011).

properties

Product Name

1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C50H98NO8P

Molecular Weight

872.3 g/mol

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(Z)-tetracos-15-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h20,22,48H,6-19,21,23-47H2,1-5H3/b22-20-/t48-/m1/s1

InChI Key

PAHPUCKPYBHMBM-RURDTVAGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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